molecular formula C18H24N2O3 B8637157 Benzyl 4-oxo-1,4'-bipiperidine-1'-carboxylate CAS No. 880462-12-4

Benzyl 4-oxo-1,4'-bipiperidine-1'-carboxylate

Cat. No. B8637157
CAS RN: 880462-12-4
M. Wt: 316.4 g/mol
InChI Key: NXKIYKXWPWOYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-oxo-1,4'-bipiperidine-1'-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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properties

CAS RN

880462-12-4

Product Name

Benzyl 4-oxo-1,4'-bipiperidine-1'-carboxylate

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

benzyl 4-(4-oxopiperidin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24N2O3/c21-17-8-12-19(13-9-17)16-6-10-20(11-7-16)18(22)23-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2

InChI Key

NXKIYKXWPWOYAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCC(=O)CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 4-oxopiperidine-1-carboxylate (29.5 g, 126 mmol), 4,4-dimethoxypiperidine hydrochloride (20 g, 110 mmol), and trietylamine (16.9 mL, 1121 mmol) were stirred in 1,2-dichloroethane (600 mL). Sodium triacetoxyborohydride (30.4, 143 mmol) was added at 0° C. (over 30 minutes) followed by acetic acid (8.2 mL, 143 mmol) and the solution was stirred at room temperature for 24 h. 1N NaOH (100 mL) was added to the mixture and the solution was extracted with dichloromethane (3×100 mL). The combined organic extracts were dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in acetone (300 mL) and HCl (50 mL, 5N to 6N in 2-propanol) was added and was heated at reflux overnight. The mixture was concentrated in vacuo, diluted with dichloromethane (100 ml) and extracted with HCl 1N (4×100 ml). The aqueous extracts were combined and basified with NaOH pallets. The solution was then extracted with dichloromethane (3×100 mL), combined organic extracts were dried with anhydrous sodium sulphate, filtered and concentrated in vacuo to afford the titled compound (23 g, 66%) 1H-NMR (300 MHz, CD3OD): δ 7.30 (5H, m), 5.10 (2H, s) 4.21 (2H, d, J=13.5 Hz) 2.87 (4H, t, J=6.2 Hz), 2.77-2.70 (1H, m) 2.62-2.58 (2H, m), 2.40 (2H, t, J=6.2 Hz) 1.86 (2H, d, J=12.0 Hz), 1.75 (2H, t, J=5.6 Hz) 1.42 (2H, m).
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
143 mmol
Type
reactant
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
66%

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